Cas no 2227910-67-8 (rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid)

rac-(1R,2R)-2-(2-{(tert-ブトキシ)カルボニルアミノ}-5-クロロフェニル)シクロプロパン-1-カルボン酸は、キラルなシクロプロパン骨格を有する有機化合物です。tert-ブトキシカルボニル(Boc)保護基を有するアミン基とカルボキシル基を併せ持ち、医薬品中間体としての高い有用性を示します。特に、立体選択的な合成経路において重要な構築ブロックとして機能し、5-クロロフェニル基の導入により分子の電子特性を調整可能です。Boc基の存在下でアミン部位の選択的反応が可能であり、多段階合成における利便性に優れています。さらに、シクロプロパン環の剛直な構造は分子の立体配座を安定化し、生物学的活性の最適化に寄与します。

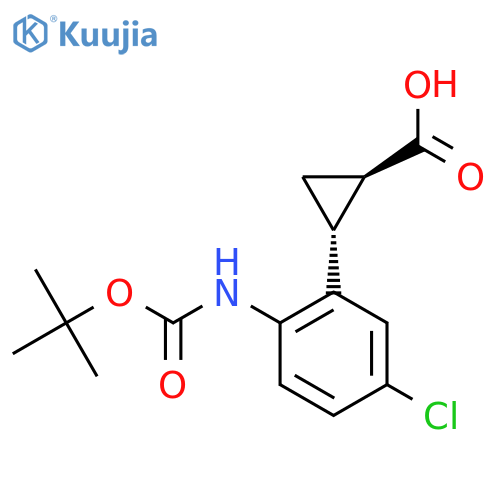

2227910-67-8 structure

商品名:rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid

rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid

- EN300-1876372

- rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid

- 2227910-67-8

-

- インチ: 1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-12-5-4-8(16)6-10(12)9-7-11(9)13(18)19/h4-6,9,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t9-,11+/m0/s1

- InChIKey: XGYZVIIQDGEUGB-GXSJLCMTSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)[C@@H]1C[C@H]1C(=O)O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 311.0924357g/mol

- どういたいしつりょう: 311.0924357g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 420

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1876372-0.1g |

rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |

2227910-67-8 | 0.1g |

$968.0 | 2023-09-18 | ||

| Enamine | EN300-1876372-5.0g |

rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |

2227910-67-8 | 5g |

$3189.0 | 2023-06-01 | ||

| Enamine | EN300-1876372-10.0g |

rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |

2227910-67-8 | 10g |

$4729.0 | 2023-06-01 | ||

| Enamine | EN300-1876372-1.0g |

rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |

2227910-67-8 | 1g |

$1100.0 | 2023-06-01 | ||

| Enamine | EN300-1876372-1g |

rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |

2227910-67-8 | 1g |

$1100.0 | 2023-09-18 | ||

| Enamine | EN300-1876372-0.25g |

rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |

2227910-67-8 | 0.25g |

$1012.0 | 2023-09-18 | ||

| Enamine | EN300-1876372-0.05g |

rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |

2227910-67-8 | 0.05g |

$924.0 | 2023-09-18 | ||

| Enamine | EN300-1876372-10g |

rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |

2227910-67-8 | 10g |

$4729.0 | 2023-09-18 | ||

| Enamine | EN300-1876372-5g |

rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |

2227910-67-8 | 5g |

$3189.0 | 2023-09-18 | ||

| Enamine | EN300-1876372-2.5g |

rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |

2227910-67-8 | 2.5g |

$2155.0 | 2023-09-18 |

rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

2227910-67-8 (rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 506-17-2(cis-Vaccenic acid)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬